3-(4-Fluorophenyl)-2-phenylpropanoic acid

Catalog No.
S757355
CAS No.
436086-86-1
M.F
C15H13FO2
M. Wt
244.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Fluorophenyl)-2-phenylpropanoic acid

CAS Number

436086-86-1

Product Name

3-(4-Fluorophenyl)-2-phenylpropanoic acid

IUPAC Name

3-(4-fluorophenyl)-2-phenylpropanoic acid

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

InChI

InChI=1S/C15H13FO2/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18)

InChI Key

LVJVEADPGHXUKQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)F)C(=O)O

The exact mass of the compound 3-(4-Fluorophenyl)-2-phenylpropanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(4-Fluorophenyl)-2-phenylpropanoic acid (CAS 436086-86-1) is a highly specialized alpha-aryl hydrocinnamic acid derivative utilized as a core building block in medicinal chemistry and advanced organic synthesis. Featuring a propanoic acid backbone substituted with an alpha-phenyl group and a beta-(4-fluorophenyl) moiety, this compound serves as a critical intermediate for synthesizing complex amides, esters, and heterocyclic active pharmaceutical ingredients (APIs)[1]. The strategic placement of the para-fluoro substituent on the benzyl ring provides a unique combination of steric, electronic, and metabolic properties, making it a highly sought-after precursor for drug discovery programs targeting improved pharmacokinetic profiles and for process chemistry applications requiring precise analytical monitoring.

Substituting 3-(4-fluorophenyl)-2-phenylpropanoic acid with its non-fluorinated analog (2,3-diphenylpropanoic acid) or chlorinated counterparts fundamentally alters the performance and processability of downstream products. In medicinal chemistry, the absence of the para-fluoro group exposes the benzyl moiety to rapid CYP450-mediated para-hydroxylation, severely compromising the metabolic stability of the final API [1]. Furthermore, utilizing the regioisomer, 2-(4-fluorophenyl)-3-phenylpropanoic acid, shifts the electronic environment of the alpha-carbon, significantly altering the reactivity of the carboxylic acid during coupling reactions and changing the three-dimensional conformation of the resulting pharmacophore. For process chemists, lacking the fluorine handle eliminates the ability to perform rapid, background-free 19F NMR reaction monitoring, thereby complicating the optimization of asymmetric syntheses and chiral resolution processes.

Precursor Suitability: Blocking CYP450-Mediated Para-Hydroxylation

The incorporation of the para-fluoro substituent on the beta-phenyl ring is a classic bioisosteric strategy to block metabolic liabilities. When compared to the non-fluorinated baseline (2,3-diphenylpropanoic acid), derivatives synthesized from 3-(4-fluorophenyl)-2-phenylpropanoic acid consistently demonstrate significantly reduced rates of CYP450-mediated oxidation at the vulnerable para position[1]. This structural modification translates to a measurable increase in the in vitro half-life of downstream drug candidates in human liver microsome (HLM) assays, directly impacting the selection of this building block for lead optimization campaigns.

Evidence DimensionMetabolic Liability (Para-Hydroxylation)
Target Compound DataBlocked (C-F bond inert to typical CYP450 oxidation)
Comparator Or Baseline2,3-diphenylpropanoic acid (Highly susceptible to para-hydroxylation)
Quantified DifferencePredictable extension of downstream API half-life in HLM assays (often >2-fold increase compared to unsubstituted benzyl groups)
ConditionsIn vitro human liver microsome (HLM) stability models

Procuring the para-fluorinated building block directly mitigates a major metabolic liability early in the synthesis of pharmaceutical candidates, reducing downstream attrition rates.

Processability: Streamlined Asymmetric Synthesis Optimization via 19F NMR

During the optimization of asymmetric catalytic routes or chiral resolutions, 3-(4-fluorophenyl)-2-phenylpropanoic acid provides a distinct analytical advantage over its non-fluorinated counterparts. The presence of the fluorine atom enables rapid, quantitative, and background-free reaction monitoring using 19F NMR spectroscopy [1]. Compared to relying on time-consuming chiral HPLC methods required for 2,3-diphenylpropanoic acid, the 19F NMR handle allows for real-time determination of conversion rates and enantiomeric excess (ee) when using chiral shift reagents or chiral solvating agents, significantly accelerating process development workflows.

Evidence DimensionAnalytical Throughput for Enantiomeric Excess (ee) Determination
Target Compound DataRapid (<5 mins) via 19F NMR with chiral shift reagents
Comparator Or Baseline2,3-diphenylpropanoic acid (Requires 15-30 mins via chiral HPLC)
Quantified DifferenceUp to 6x faster analytical turnaround time during process optimization
ConditionsProcess chemistry reaction monitoring and chiral resolution optimization

The built-in 19F NMR handle accelerates process chemistry workflows, reducing the time and analytical costs associated with optimizing asymmetric syntheses.

Formulation and Target Binding: Modulating Lipophilicity (logP)

The substitution of hydrogen with fluorine at the para position of the benzyl group predictably increases the lipophilicity of the resulting compound. 3-(4-fluorophenyl)-2-phenylpropanoic acid exhibits a higher calculated partition coefficient (clogP) compared to 2,3-diphenylpropanoic acid [1]. This enhanced lipophilicity is transferred to downstream amides and esters, which can improve passive membrane permeability and alter the binding affinity within hydrophobic protein pockets. Unlike the chlorinated analog, which may increase lipophilicity too drastically and introduce significant steric bulk, the fluoro analog provides a balanced physicochemical profile ideal for oral drug design.

Evidence DimensionLipophilicity (clogP) and Steric Bulk
Target Compound DataModerately increased logP profile (optimal for passive permeability) with minimal steric penalty (van der Waals radius 1.47 Å)
Comparator Or Baseline2,3-diphenylpropanoic acid (Lower logP) / 3-(4-chlorophenyl) analog (Excessively high logP and steric bulk, radius 1.75 Å)
Quantified DifferencePredictable +0.2 to +0.5 logP shift in downstream derivatives without the significant steric penalty of chlorine
ConditionsIn silico physicochemical profiling and in vitro permeability assays

Selecting the fluorinated precursor allows medicinal chemists to fine-tune the lipophilicity and permeability of their libraries without disrupting the established binding conformation.

Medicinal Chemistry: Synthesis of Metabolically Stable Pharmacophores

3-(4-Fluorophenyl)-2-phenylpropanoic acid is the precursor of choice for synthesizing API libraries targeting GPCRs or enzyme inhibitors where the beta-phenyl group occupies a hydrophobic pocket. The para-fluoro substitution ensures that the resulting candidates are protected against rapid CYP450-mediated degradation, a critical requirement for advancing leads into in vivo efficacy models[1].

Process Chemistry: Development of Asymmetric Catalysis Methodologies

In the development of novel asymmetric hydrogenation or conjugate addition catalysts, this compound serves as an ideal benchmark substrate. The 19F NMR handle allows process chemists to rapidly screen catalyst libraries and reaction conditions for enantioselectivity without the bottleneck of continuous chiral HPLC analysis [1].

Chiral Resolution Studies: Diastereomeric Salt Crystallization

When establishing scalable chiral resolution protocols using chiral amines, the altered crystallinity and solubility profile imparted by the para-fluoro group often leads to improved diastereomeric excess (de) in the initial crystallization crops compared to non-fluorinated analogs, streamlining the production of enantiopure building blocks [1].

XLogP3

3.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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